molecular formula C8H15NO2 B1463793 Methyl 3-methylpiperidine-3-carboxylate CAS No. 1206228-83-2

Methyl 3-methylpiperidine-3-carboxylate

Cat. No.: B1463793
CAS No.: 1206228-83-2
M. Wt: 157.21 g/mol
InChI Key: QWGSXOQEGUGWMA-UHFFFAOYSA-N
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Description

“Methyl 3-methylpiperidine-3-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is a solid substance . The SMILES string representation of this compound is O=C(OC)C1©CNCCC1 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)C1©CNCCC1 . This indicates that the compound contains a carboxylate group (O=C(OC)) attached to a 3-methylpiperidine ring (C1©CNCCC1) .

Scientific Research Applications

Enantioselective Synthesis

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a close relative to Methyl 3-methylpiperidine-3-carboxylate, has been explored for the synthesis of chiral compounds. These chiral compounds are significant for the preparation of biologically active substances that contain a chiral 3-benzylpiperidine backbone. The process benefits from mild reaction conditions, moderate enantioselectivity, and the use of inexpensive materials, making it an advantageous method for creating these biologically relevant molecules (Wang et al., 2018).

Carbamate Formation and Analysis

Investigations into carbamate formation from 2-methylpiperidine in aqueous solutions have revealed stable species of carbamates, which are relevant for carbon capture technologies. This study provides insights into the thermodynamics of carbamate formation and its potential applications in environmental technologies (Mcgregor et al., 2018).

Synthesis of Important Intermediates

The compound tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of novel inhibitors, highlighting the importance of such piperidine derivatives in pharmaceutical research. The outlined synthesis method offers advantages in terms of raw material accessibility, simplicity, and scalability, which is crucial for the development of new therapeutic agents (Chen Xin-zhi, 2011).

Antimicrobial Activity

Methyl-2-aminopyridine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. This research underscores the potential of methylated piperidine compounds in developing new antimicrobial agents, with some derivatives exhibiting significant activity against various microbial strains (Nagashree et al., 2013).

Safety and Hazards

“Methyl 3-methylpiperidine-3-carboxylate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The compound is also classified as a combustible solid .

Properties

IUPAC Name

methyl 3-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGSXOQEGUGWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220575
Record name 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206228-83-2
Record name 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206228-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methylpiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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